4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O2/c26-22-10-8-20(9-11-22)17-27-25(30)28-15-12-23(13-16-28)29-14-4-7-24(29)19-31-18-21-5-2-1-3-6-21/h1-3,5-6,8-11,23-24H,4,7,12-19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLMCGVBTGNVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
- Molecular Formula : C₁₈H₃₃ClN₂O₂
- Molecular Weight : 344.93 g/mol
- IUPAC Name : this compound
The structure features a piperidine ring, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising antiviral properties. For instance, derivatives of pyrrolidinyl compounds have shown inhibitory effects against various viral strains. In a study evaluating the antiviral activity of related compounds, certain derivatives demonstrated effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that the target compound may also possess similar antiviral properties .
Neuroprotective Effects
Research into piperidine derivatives has revealed their potential neuroprotective effects. In vitro assays conducted on human dopaminergic neuroblastoma SH-SY5Y cells showed that certain piperidine-based compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment . The compound's ability to cross the blood-brain barrier (BBB) was also assessed using PAMPA assays, indicating its potential for central nervous system applications.
Antioxidant Activity
Antioxidant activity has been assessed through various methods including DPPH radical scavenging and lipid peroxidation assays. Compounds structurally related to the target molecule have shown significant antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
Cytotoxicity and Selectivity
The cytotoxic profile of the compound was evaluated against several cancer cell lines. Preliminary results indicated low cytotoxicity at therapeutic concentrations, making it a candidate for further development in cancer therapeutics. The selectivity index (SI) was calculated to assess the balance between efficacy and toxicity, revealing promising results for further investigation .
Study 1: Antiviral Efficacy
In a controlled study, a series of compounds similar to this compound were tested against RSV. The most effective compound exhibited an EC50 value of 5–28 μM, significantly outperforming standard antiviral agents like ribavirin . This highlights the potential of the target compound in antiviral drug development.
Study 2: Neuroprotective Properties
Another study focusing on neuroprotective effects utilized SH-SY5Y cells to evaluate the impact of piperidine derivatives on oxidative stress. The results indicated that certain derivatives reduced oxidative damage significantly compared to untreated controls, suggesting that the target compound may offer protective benefits in neurodegenerative diseases .
Scientific Research Applications
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide is a synthetic organic compound, specifically a piperidine derivative, that has garnered attention for its potential therapeutic applications, especially in neurology and pain management. The compound's molecular formula is C₂₁H₂₃ClN₂O₂.
Scientific Research Applications
This compound (referred to as 4-BCMPP) is a versatile material with potential applications in various areas of scientific research.
Potential research areas:
- Migraine Treatment this compound has demonstrated promise as an antagonist of the human calcitonin gene-related peptide receptor, which is involved in migraine pathophysiology. It has favorable pharmacokinetic properties and bioavailability making it a candidate for migraine treatment.
- Neurology and Pain Management Preliminary studies suggest that 4-BCMPP may modulate neuronal excitability and influence pain pathways, highlighting its potential in developing analgesics.
- GPCR Interaction Studies Studies have focused on the compound's interaction with G protein-coupled receptors (GPCRs), particularly those related to pain and neurological disorders. It can effectively modulate receptor activity, offering insights into its mechanism of action and potential therapeutic benefits.
- Pharmacological Profiling Its ability to selectively antagonize specific receptors makes it a valuable candidate for further pharmacological profiling.
Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BMS-694153 | Piperidine derivative with calcitonin receptor antagonism | Migraine treatment |
| PSNCBAM-1 | Allosteric antagonist of cannabinoid CB1 receptor | Modulates feeding behavior |
| PF-3845 | Inhibitor of fatty acid amide hydrolase | Pain management and anxiety disorders |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine- and pyrrolidine-based derivatives. Below is a comparative analysis based on substituent variations, biological activity, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Findings
Fluorine substitution () increases electronegativity and metabolic stability but reduces steric bulk relative to chlorine, which could affect target selectivity .
Synthetic Complexity: The target compound requires intricate functionalization of both pyrrolidine and piperidine rings, contrasting with ’s reliance on nitro-anilino intermediates . ’s methoxycarbonyl group simplifies synthesis but lacks the benzyloxymethyl motif critical for membrane penetration in the target compound .
Research Implications and Limitations
- Gaps in Data: No direct biological data are available for the target compound, necessitating further in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Contradictions : highlights iodine’s role in enhancing inhibitory potency, but chlorine’s smaller size in the target compound might improve pharmacokinetic properties .
- Synthetic Feasibility : The multi-step synthesis of the target compound risks lower yields compared to simpler analogs (e.g., ) .
Q & A
Q. Critical parameters :
- Temperature control : Excessive heat during acylation can lead to racemization or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst optimization : Use Pd/C or PtO₂ for efficient hydrogenation in reductive steps .
Yields typically range from 34–67% for analogous compounds, with lower yields attributed to steric hindrance during pyrrolidine coupling .
Advanced: How can discrepancies in NMR spectral data be resolved during characterization?
Answer:
Discrepancies in / NMR data may arise from:
- Dynamic stereochemistry : The pyrrolidine ring’s puckering can cause splitting anomalies. Use variable-temperature NMR to identify conformational exchange .
- Impurity interference : Employ HPLC-MS to detect by-products (e.g., unreacted chlorobenzylamine) and optimize purification via reverse-phase chromatography .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may resolve broad peaks caused by hydrogen bonding .
For example, in analogous compounds, methylene protons adjacent to the benzyloxy group appear as multiplets at δ 4.29–4.49 ppm, while piperidine CH₂ groups resonate at δ 2.36–2.92 ppm .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Melting points for similar carboxamides range from 123–205°C .
- Prep-HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water for final purification, especially if chiral centers are present .
Advanced: How can metabolic stability be improved through structural modifications?
Answer:
- Blocking metabolic hotspots : Replace the benzyloxy methyl group with a trifluoromethyl or cyclopropyl moiety to reduce oxidative metabolism .
- Isotere replacement : Substitute the piperidine ring with a morpholine or azetidine to enhance rigidity and resist CYP450-mediated degradation .
- Prodrug strategies : Mask the carboxamide as an ester to improve bioavailability and slow hepatic clearance .
In vitro microsomal assays (e.g., human liver microsomes + NADPH) should quantify half-life improvements .
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
- / NMR : Confirm backbone connectivity and substituent positions. Key peaks include aromatic protons (δ 7.16–7.68 ppm) and carboxamide carbonyls (δ 165–175 ppm) .
- IR spectroscopy : Identify carboxamide C=O stretches (1614–1644 cm⁻¹) and N-H bends (3185–3333 cm⁻¹) .
- Elemental analysis : Verify stoichiometry (e.g., C: 51.07%, N: 8.93% for C₂₀H₂₁Cl₂N₃O₄S analogs) .
Advanced: How to design SAR studies to optimize biological activity?
Answer:
- Scaffold diversification : Synthesize analogs with varying substituents on the pyrrolidine (e.g., methyl, fluoro) and piperidine (e.g., sulfonamide, methoxy) rings .
- In silico docking : Model interactions with carbonic anhydrase IX (CA-IX) using AutoDock Vina; prioritize analogs with strong hydrogen bonds to Zn²⁺ in the active site .
- Bioassays : Test inhibition of CA-IX (via esterase assay) and selectivity over CA-I/II to minimize off-target effects .
For example, replacing the 4-chlorobenzyl group with a 3,4-dichloro analog increased CA-IX inhibition by 15% in related compounds .
Basic: What side reactions occur during synthesis, and how can they be minimized?
Answer:
- Over-alkylation : Occurs during pyrrolidine coupling. Use stoichiometric control (1.1 eq alkylating agent) and low temperatures (0–5°C) .
- Epimerization : During carboxamide formation. Employ coupling agents like HATU instead of EDCl to reduce racemization .
- By-product formation : Unreacted chlorobenzylamine can form dimers. Add scavenger resins (e.g., trisamine) during workup .
Advanced: What in vitro assays evaluate carbonic anhydrase inhibition potential?
Answer:
- Esterase assay : Monitor 4-nitrophenyl acetate hydrolysis at 348 nm. IC₅₀ values <100 nM indicate high potency .
- Thermal shift assay : Measure CA-IX melting temperature () shifts with compound binding; Δ >2°C suggests strong interaction .
- Cell-based hypoxia models : Test inhibition in HT-29 colon cancer cells under low O₂; correlate with HIF-1α downregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
